(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the naphthalene family and is characterized by its hexahydro configuration, which means it has six hydrogen atoms added to its naphthalene core. The presence of a methyl group at the 4a position and a ketone group at the 1(2H) position further distinguishes this compound.
Preparation Methods
The synthesis of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves several steps, typically starting with a naphthalene derivative. The synthetic route often includes hydrogenation to introduce the hexahydro configuration, followed by selective functionalization to add the methyl and ketone groups. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature, using catalysts such as palladium or platinum to achieve the desired configuration and functional groups.
Chemical Reactions Analysis
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, helping to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in drug design and development.
Industry: It is used in the production of fragrances and flavors due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar compounds to (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one include:
(4aR,8aS)-Octahydro-4a(2H)-quinolinylacetate: Shares a similar hexahydro configuration but differs in functional groups and overall structure.
(4aR,8aS)-Octahydro-2H-thiochromene: Another compound with a hexahydro configuration, but with a sulfur atom in its structure.
(4aR,8aS)-Octahydro-4a(2H)-isoquinolinol: Similar in its hexahydro configuration but contains an additional nitrogen atom.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
65534-85-2 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4aR,8aS)-4a-methyl-2,3,4,7,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-11-7-3-2-5-9(11)10(12)6-4-8-11/h3,7,9H,2,4-6,8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
JXLPQCLGSAISNS-KOLCDFICSA-N |
Isomeric SMILES |
C[C@]12CCCC(=O)[C@H]1CCC=C2 |
Canonical SMILES |
CC12CCCC(=O)C1CCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.